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Compound of Interest

1,2-Dioleoyl-sn-glycero-3-
Compound Name:
phosphocholine

Cat. No.: B1670884

This in-depth technical guide provides a comprehensive overview of the area per lipid for 1,2-
dioleoyl-sn-glycero-3-phosphocholine (DOPC) in a bilayer, a critical parameter for
understanding membrane biophysics. The document is intended for researchers, scientists,
and drug development professionals, offering quantitative data, detailed experimental
methodologies, and a visual representation of the experimental workflow.

Quantitative Data Summary

The area per lipid of a DOPC bilayer is a key structural parameter that is influenced by the
experimental or computational method employed, as well as environmental conditions such as
temperature, hydration, and the presence of other molecules like cholesterol. Below is a
summary of reported values from various techniques.
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Experimental/Com . .
. Temperature (°C) Area per Lipid (A?) Reference
putational Method

Experimental

X-ray & Neutron

Scattering
_ 30 67.4+1.0 [1][2]
(Simultaneous
Analysis)
] ~72.4 (re-evaluated to
X-ray Scattering 30 [1]
be smaller)

Computational
(Molecular Dynamics)
MD Simulation N 68.8 (at zero

Not Specified ) [3]
(CHARMMS36) membrane tension)
MD Simulation N 73.5 (at 15 dyn/cm

Not Specified ) [3]
(CHARMMS36) membrane tension)
MD Simulation

37 (310 K) 66 (wet), 64 (dry) [4]

(Coarse-Grained)

Gradually decreases
MD Simulation Not Specified with increasing [5]

cholesterol

Experimental and Computational Protocols

The determination of the area per lipid of a DOPC bilayer relies on a variety of sophisticated
experimental and computational techniques. This section outlines the generalized protocols for
the most common methods.

X-ray Scattering

X-ray scattering is a powerful technique for determining the structure of lipid bilayers. The area
per lipid is typically derived from the analysis of the electron density profile perpendicular to the
bilayer plane.
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. Sample Preparation:

Multilamellar Vesicles (MLVs): DOPC lipid is dissolved in an organic solvent (e.g.,
chloroform). The solvent is then evaporated under a stream of nitrogen gas to form a thin
lipid film. The film is hydrated with a buffer solution and vortexed to form a suspension of
MLVs.

Oriented Bilayers: For higher resolution data, oriented samples are prepared. A common
technique is the "rock and roll method,"” where a solution of DOPC in an appropriate solvent
is slowly evaporated on a flat substrate (e.g., silicon wafer or mica) with gentle rocking
motion to create a stack of well-aligned bilayers.[3]

. Data Acquisition:
The hydrated lipid sample is placed in a temperature- and humidity-controlled chamber.
A collimated beam of X-rays (typically from a synchrotron source) is directed at the sample.

The scattered X-rays are detected by a 2D detector. The scattering pattern, which consists of
a series of Bragg peaks for MLVs or diffuse scattering for oriented fluid-phase bilayers, is
recorded.

. Data Analysis:
The raw scattering data is corrected for background scattering and detector response.

For MLVs, the lamellar D-spacing (the distance between repeating bilayer units) is
determined from the positions of the Bragg peaks.

A model of the electron density profile across the bilayer is constructed. This model typically
represents different parts of the lipid molecule (headgroup, acyl chains) as Gaussian
distributions.

The model is then fit to the experimental scattering data to determine the structural
parameters, including the headgroup-to-headgroup distance (DHH) and the hydrocarbon
thickness (2DC).
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e The area per lipid (AL) is calculated from the lipid volume (VL) and the bilayer thickness
using the relationship: AL = 2VL / DB, where DB is the total bilayer thickness.

Neutron Scattering

Neutron scattering is particularly useful for studying lipid bilayers due to its sensitivity to isotopic
substitution (hydrogen vs. deuterium), which allows for contrast variation experiments.

1. Sample Preparation:
e Sample preparation is similar to that for X-ray scattering (MLVs or oriented bilayers).

e For contrast variation studies, deuterated lipids or deuterated water (D20) are used. For
example, protiated DOPC can be hydrated with D20 to enhance the scattering contrast
between the lipid and the solvent.[6][7]

2. Data Acquisition:

e The sample is placed in a temperature-controlled sample holder in the path of a neutron
beam.

o Small-angle neutron scattering (SANS) instruments are typically used to probe the overall
structure of the vesicles or bilayers.

e The scattered neutrons are detected, and the scattering intensity as a function of the
scattering vector (q) is recorded.

3. Data Analysis:

o The data is analyzed by fitting a model of the neutron scattering length density (SLD) profile
to the experimental data.

o By using different D20/H20 ratios in the solvent, different parts of the bilayer can be
highlighted, providing more constraints for the structural model.

o Similar to X-ray scattering analysis, the area per lipid is derived from the determined bilayer
thickness and the known volume of the lipid molecule. The simultaneous analysis of both X-
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ray and neutron scattering data can provide a more accurate determination of the area per
lipid.[1][2]

Molecular Dynamics (MD) Simulations
MD simulations provide a computational approach to study the structure and dynamics of lipid
bilayers at an atomic or coarse-grained level.

1. System Setup:

» A bilayer of DOPC molecules is constructed using molecular modeling software (e.g.,
CHARMM-GUI). This typically involves placing two leaflets of lipids in a simulation box.

e The bilayer is solvated with a water model (e.g., TIP3P) and counter-ions are added to
neutralize the system.

e The system is parameterized using a force field (e.g., CHARMM36 for all-atom simulations or
Martini for coarse-grained simulations) which defines the potential energy of the system as a
function of the atomic coordinates.

2. Simulation Protocol:
e The system is first subjected to energy minimization to remove any steric clashes.

o A series of equilibration steps are performed, typically under constant number of particles,
volume, and temperature (NVT ensemble), followed by equilibration under constant number
of particles, pressure, and temperature (NPT ensemble). During NPT equilibration, the
simulation box dimensions are allowed to fluctuate, enabling the bilayer to reach its
equilibrium area per lipid.

e A production run is then performed for a sufficient length of time (typically hundreds of
nanoseconds to microseconds) to sample the conformational space of the system
adequately.

3. Data Analysis:

o The trajectory from the production run is analyzed to calculate various structural properties.
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e The area per lipid is calculated by dividing the average xy-dimensions of the simulation box
by the number of lipids in one leaflet.

o Other properties such as bilayer thickness, order parameters of the acyl chains, and electron
density profiles can also be calculated and compared with experimental data for validation.

[3]L8]

Experimental Workflow Visualization

The following diagram illustrates the general workflow for determining the area per lipid of a
DOPC bilayer using experimental and computational methods.
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Caption: Workflow for determining the area per lipid of a DOPC bilayer.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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